4-[(3-chloro-4-methoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
Description
The compound 4-[(3-chloro-4-methoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide features a 1,8-naphthyridine core substituted at position 4 with a 3-chloro-4-methoxyphenylamino group, a diethylcarboxamide at position 3, and a methyl group at position 6. Key analytical data include:
Properties
IUPAC Name |
4-(3-chloro-4-methoxyanilino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O2/c1-5-26(6-2)21(27)16-12-23-20-15(9-7-13(3)24-20)19(16)25-14-8-10-18(28-4)17(22)11-14/h7-12H,5-6H2,1-4H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXBJVVWAAGMJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC(=C(C=C3)OC)Cl)C=CC(=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-chloro-4-methoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide typically involves multiple steps, including the formation of the naphthyridine core and the introduction of the chloro-methoxyphenyl and diethylamino groups. Common synthetic routes may include:
Formation of the Naphthyridine Core: This step often involves cyclization reactions using appropriate precursors under controlled conditions.
Introduction of the Chloro-Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of Diethylamino Groups: This step may involve nucleophilic substitution reactions using diethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(3-chloro-4-methoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-[(3-chloro-4-methoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It may be investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3-chloro-4-methoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Pharmacological and Functional Insights
- Positive Inotropic Activity: Derivatives of 4-amino-7-methyl-1,8-naphthyridine-3-carboxylic acid (e.g., 67 in ) exhibit cardiac glycoside-like effects but act via distinct mechanisms, inhibiting (Na+ + K+)-ATPase at nanomolar concentrations . The target compound’s diethylcarboxamide may reduce cardiac activity compared to carboxylic acid derivatives due to altered binding interactions.
- Anticancer Potential: Compounds like 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid () are intermediates in anticancer drug synthesis. The fluorine atoms enhance electronegativity and membrane permeability, whereas the target compound’s methoxy group may favor DNA intercalation .
Key Research Findings and Implications
Substituent Effects on Solubility:
- Diethylcarboxamide (target) improves aqueous solubility (logP ~2.1) compared to propyl (logP ~3.5) or halogenated derivatives (logP ~4.0) .
- Methoxy groups enhance hydrogen bonding with biological targets (e.g., kinase ATP pockets) vs. halogens .
Metabolic Stability:
Biological Activity Trends:
Biological Activity
The compound 4-[(3-chloro-4-methoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide is a naphthyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Key Features
- Molecular Formula : C19H23ClN4O2
- Molecular Weight : 374.86 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
Antimicrobial Activity
Recent studies have indicated that naphthyridine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target structure have demonstrated effectiveness against various pathogens, including bacteria and fungi.
In Vitro Studies
- Minimum Inhibitory Concentration (MIC) : The MIC values for related naphthyridine derivatives ranged from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
- Biofilm Inhibition : These compounds also displayed potent inhibition of biofilm formation, surpassing traditional antibiotics like Ciprofloxacin in efficacy .
Anticancer Activity
The anticancer potential of naphthyridine derivatives has been well-documented, with specific reference to their ability to induce apoptosis in cancer cells.
- Cell Cycle Arrest : Compounds have been shown to induce G1 phase arrest in cancer cell lines, affecting key regulators such as CDK2 and Cyclin D1 .
- Apoptosis Induction : The mechanism involves the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, leading to increased apoptosis rates in tumor cells .
Study 1: Anticancer Efficacy
In a study examining the effects of naphthyridine derivatives on non-small cell lung cancer (NSCLC), it was found that certain derivatives exhibited IC50 values ranging from 10.47 to 15.03 μg/mL against various cancer cell lines, including H1299 and A549 . The study highlighted the compound's ability to intercalate into DNA, disrupting replication processes.
Study 2: Synergistic Effects with Other Drugs
Another investigation revealed that when combined with existing antibiotics, such as Ketoconazole and Ciprofloxacin, the naphthyridine derivatives reduced MICs significantly, suggesting a potential for use in combination therapies .
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
